molecular formula C21H29NO3S B2792671 3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine CAS No. 941257-95-0

3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine

Cat. No.: B2792671
CAS No.: 941257-95-0
M. Wt: 375.53
InChI Key: DRPFDQLLAOIEBS-UHFFFAOYSA-N
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Description

3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine is a synthetic organic compound with the molecular formula C21H29NO3S and a molecular weight of 375.53 g/mol. This compound features a piperidine ring substituted with a sulfonyl group attached to a naphthalene moiety, which is further substituted with a pentyloxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine typically involves multi-step organic reactions. One common approach is the sulfonylation of a piperidine derivative with a naphthalene sulfonyl chloride, followed by the introduction of the pentyloxy group through an etherification reaction. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene moiety may also interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene sulfonyl derivatives: Compounds with similar sulfonyl and naphthalene structures.

    Piperidine derivatives: Compounds with a piperidine ring and various substituents.

Uniqueness

3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the pentyloxy group further enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

IUPAC Name

3-methyl-1-(4-pentoxynaphthalen-1-yl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3S/c1-3-4-7-15-25-20-12-13-21(19-11-6-5-10-18(19)20)26(23,24)22-14-8-9-17(2)16-22/h5-6,10-13,17H,3-4,7-9,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPFDQLLAOIEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC(C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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